3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile
CAS No.: 351003-19-5
Cat. No.: VC2012788
Molecular Formula: C12H12N2O2
Molecular Weight: 216.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 351003-19-5 |
|---|---|
| Molecular Formula | C12H12N2O2 |
| Molecular Weight | 216.24 g/mol |
| IUPAC Name | 3-(6-methyl-3-oxo-1,4-benzoxazin-4-yl)propanenitrile |
| Standard InChI | InChI=1S/C12H12N2O2/c1-9-3-4-11-10(7-9)14(6-2-5-13)12(15)8-16-11/h3-4,7H,2,6,8H2,1H3 |
| Standard InChI Key | SZEGFLHUNYLAOJ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OCC(=O)N2CCC#N |
| Canonical SMILES | CC1=CC2=C(C=C1)OCC(=O)N2CCC#N |
Introduction
Physical and Chemical Properties
Understanding the physical and chemical properties of 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile provides the foundation for its characterization, handling, and potential applications. The compound exhibits specific properties that distinguish it from other organic molecules and define its behavior in various chemical environments.
Table 1: Physical and Chemical Properties of 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile
The compound's relatively high melting point (128-132°C) suggests strong intermolecular forces in its crystal structure, likely due to hydrogen bonding and π-stacking interactions common in heterocyclic compounds. The predicted boiling point of 515.2±50.0°C indicates low volatility under standard conditions, which is typical for compounds of this molecular weight and functional group composition .
Chemical Structure and Structural Characteristics
3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile possesses a distinctive molecular architecture that contributes to its chemical behavior and potential applications. The structure features multiple functional groups and a heterocyclic core that provide various sites for chemical interactions and modifications.
The structural components can be systematically analyzed as follows:
This structural arrangement confers specific physicochemical properties and reactivity patterns that distinguish this compound from other benzoxazinone derivatives. The presence of both electron-donating (methyl) and electron-withdrawing (nitrile) groups creates an interesting electronic distribution that could influence its behavior in chemical reactions and biological systems .
Related Compounds and Structural Analogs
Understanding the relationship between 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile and structurally related compounds provides valuable context for assessing its properties and potential applications. Several compounds sharing the benzoxazinone core structure have been documented in the scientific literature.
Table 4: Structural Analogs of 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile
Research has shown that various benzoxazinone derivatives have been synthesized and evaluated for different applications, particularly in pharmaceutical research. For example, the parent compound 6-Methyl-2H-1,4-benzoxazin-3(4H)-one has been documented with a melting point of 207-209°C , which is significantly higher than the melting point of 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile (128-132°C), demonstrating how N-substitution affects physical properties.
The structural diversity in this class of compounds highlights the versatility of the benzoxazinone scaffold and suggests that systematic modification of substituents could yield compounds with tailored properties for specific applications .
Research Opportunities and Future Directions
Given the limited specific research data available on 3-(6-Methyl-2H-1,4-benzoxazin-3(4H)-one-4-yl)-propionitrile, numerous opportunities exist for expanding our understanding of this compound. Several promising research directions could significantly contribute to knowledge in this area.
Structure-Activity Relationship Studies
Systematic investigation of how the propionitrile substituent at the 4-position affects the properties and potential biological activities of the benzoxazinone core could yield valuable insights. Comparative studies with other 4-substituted benzoxazinones would help establish structure-activity relationships.
Synthetic Methodology Development
Development of efficient, scalable, and environmentally friendly synthetic routes for this compound could enhance its accessibility for research applications. Exploration of alternative approaches to the conventional Smiles rearrangement, potentially including catalytic methods or green chemistry principles, represents an important area for investigation.
Functional Applications
Investigation of this compound's potential applications could focus on several areas:
-
Medicinal Chemistry: Evaluation of its biological activities, including potential antimicrobial, anti-inflammatory, or other pharmaceutical properties.
-
Synthetic Building Block: Exploration of its utility as an intermediate in the synthesis of more complex heterocyclic compounds, leveraging the reactivity of the nitrile group for further transformations.
-
Materials Science: Assessment of its potential in materials applications, such as polymer chemistry or coordination chemistry.
Comprehensive Physicochemical Characterization
Detailed experimental studies to accurately determine physical and chemical properties beyond the currently available data would provide a more complete understanding of this compound's behavior and potential applications.
These research directions would contribute significantly to filling the current knowledge gaps regarding this specific benzoxazinone derivative and potentially lead to new applications or synthetic methodologies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume